molecular formula C15H10ClNO3 B130148 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- CAS No. 51234-85-6

5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-

Cat. No. B130148
CAS RN: 51234-85-6
M. Wt: 287.7 g/mol
InChI Key: MQBAVJCSIXDBPU-UHFFFAOYSA-N
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Description

5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- (5-BOAA-2-CP) is a chemical compound belonging to the benzoxazoleacetic acid family. It is a white crystalline solid with a molecular formula of C13H9ClO3. 5-BOAA-2-CP is an important synthetic intermediate used in the production of various pharmaceuticals and other industrial products. It has been widely studied in the laboratory due to its unique chemical and physical properties.

Scientific Research Applications

Synthesis and Anti-Psoriatic Applications

  • Anti-Psoriatic Drug Development : 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its ester have been synthesized and evaluated for anti-psoriatic activities using an imiquimod-induced psoriatic mouse model. Both topical and oral administration of CBA and its ester significantly reduced psoriasis symptoms, with effects comparable to those produced by Clobetasol propionate, a reference drug. This research suggests the potential of CBA derivatives for clinical use in psoriasis treatment (Ayoub et al., 2022).

Antimicrobial and Cytotoxic Properties

  • Antimicrobial and Antitumor Activities : Synthesis and biological evaluation of 2‐(Halophenyl)benzoxazole‐5‐Carboxylic Acids, including 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid, have shown significant anti-inflammatory and cytotoxic activities. One derivative exhibited excellent cytotoxic activity against human prostate carcinoma epithelial cell lines, with better performance than the standard drug doxorubicin, highlighting the importance of halogenation in medicinal chemistry (Thakral et al., 2022).

Synthesis Techniques and Optimization

  • Optimized Synthesis Methods : The synthesis of 5-amino-2-(P-aminophenyl) benzoxazole, a related compound, was optimized to improve yield and purity, demonstrating the effectiveness of specific reaction conditions. This research contributes to the development of synthesis methods for benzoxazole derivatives, which can be applied to the production of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-derivatives for further research and application in drug development (Song Mei-xia, 2011).

Green Synthesis Approaches

  • Environmentally Benign Synthesis : Novel benzoxazoles, including those related to 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-, were synthesized using ultrasound irradiation as a green process. This method offers an environmentally friendly alternative for synthesizing benzoxazole derivatives, contributing to sustainable chemistry practices (Nikpassand et al., 2016).

Safety and Hazards

When handling 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-11-4-2-10(3-5-11)15-17-12-7-9(8-14(18)19)1-6-13(12)20-15/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBAVJCSIXDBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199243
Record name 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51234-85-6
Record name 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of p-chlorobenzimidoethyl ether hydrochloride (16.5 g.) and 3-amino- 4-hydroxyphenylacetic acid (12.53 g.) in methanol (75 ml.) was refluxed for 2 hours. After standing at room temperature overnight the white solid product was removed by filtration. Re-crystallisation from ethanol gave the required acid, m.p. 241°- 242°C.
Name
ether hydrochloride
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
12.53 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of methyl α-bromo-2-p-chlorophenyl-5-benzoxazolylacetate (3 g.) in dioxan (30 ml.) was treated with aqueous 2N sodium hydroxide solution. The mixture was acidified and crude α-bromo-2-p-chlorophenyl-5-benzoxazolylacetic acid was filtered off. This solid was dissolved in ethanol (30 ml.) and palladium on charcoal added. The solution was hydrogenated for 3 hours. The catalyst was removed and the solution was evaporated to dryness. The residue was crystallised to give 2-p-chlorophenyl-5-benzoxazolylacetic acid, m.p. 241°-242° C.
Name
methyl α-bromo-2-p-chlorophenyl-5-benzoxazolylacetate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Q & A

Q1: What were the key findings of the study regarding the anti-psoriatic effects of CBA and MCBA?

A: The study demonstrated that both CBA and MCBA exhibited significant anti-psoriatic activity in an imiquimod (IMQ)-induced mouse model of psoriasis []. Both topical and oral administration of the compounds resulted in a reduction of psoriatic symptoms, including erythema, thickness, and desquamation. This improvement was evidenced by a significant decrease in the Psoriasis Area Severity Index (PASI) scores. Histopathological analysis of skin tissues further confirmed these findings, revealing reduced signs of psoriatic alterations in treated mice compared to the control group. Importantly, MCBA demonstrated superior efficacy compared to CBA, with effects comparable to the reference drug, Clobetasol propionate [].

Q2: How does the structure of MCBA contribute to its enhanced anti-psoriatic activity compared to CBA?

A: While the study doesn't delve into the specific mechanism behind MCBA's higher efficacy, it's plausible that the difference in structure contributes to the observed effects. MCBA, being the methyl ester of CBA, might possess improved pharmacokinetic properties, such as enhanced skin penetration and absorption, leading to higher bioavailability at the target site []. Further research exploring the structure-activity relationship is needed to confirm this hypothesis and optimize the compound for potential clinical use.

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